Olopatadine-d3 N-Oxide
CAS No.: 1246832-94-9
Cat. No.: VC0196656
Molecular Formula: C21H20NO4D3
Molecular Weight: 356.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246832-94-9 |
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Molecular Formula | C21H20NO4D3 |
Molecular Weight | 356.44 |
IUPAC Name | (3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide |
Standard InChI | InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 |
SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |
Appearance | White to Pale Yellow Solid |
Melting Point | 108-112 °C |
Chemical Identity and Structure
Olopatadine-d3 N-Oxide is characterized by its dibenzoxepin core structure with specific functional groups that give it unique chemical properties. The compound is formally designated as (E)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(methyl-d3)propan-1-amine oxide, representing its structural configuration with precision .
Chemical Designation and Nomenclature
The compound exists in various chemical naming conventions to accurately represent its structure:
Parameter | Information |
---|---|
Chemical Name | (E)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(methyl-d3)propan-1-amine oxide |
Alternative Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |
CAS Registry Number | 1246832-94-9 |
SMILES Notation | CN+([O-])CC/C=C1C2=CC(CC(O)=O)=CC=C2OCC3=CC=CC=C/13 |
The deuteration occurs specifically at one methyl group attached to the nitrogen atom, where three hydrogen atoms are replaced with deuterium atoms. This strategic isotopic substitution creates a mass difference that enables precise tracking in analytical procedures while maintaining chemical behavior nearly identical to the non-deuterated analog.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are relevant to its handling, storage, and analytical applications:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀D₃NO₄ |
Molecular Weight | 356.43 g/mol |
Physical State | Solid |
Shipping Temperature | Ambient |
Country of Origin | India (for SynZeal product) |
The deuterium labeling provides a specific mass shift that is detectable in mass spectrometry applications while maintaining chemical reactivity similar to the non-deuterated counterpart, making it an ideal internal standard for quantitative analyses.
Applications and Analytical Significance
Olopatadine-d3 N-Oxide has specialized applications primarily in the analytical chemistry and pharmaceutical development sectors, where its unique properties make it valuable for specific testing protocols.
Reference Standard Applications
The compound is principally utilized as an analytical reference standard with several specific applications:
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Method development for analytical procedures designed to detect and quantify olopatadine and its metabolites in various matrices
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Method validation (AMV) procedures in pharmaceutical quality control settings
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Quality control applications for Abbreviated New Drug Applications (ANDA)
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Supporting commercial production of olopatadine-based pharmaceuticals through quality assurance processes
As noted in product specifications, this material is "for analytical purpose only and not for human use," emphasizing its role as a laboratory reference material rather than a therapeutic agent .
Chromatographic Analysis
Olopatadine-d3 N-Oxide is particularly valuable in chromatographic analysis of olopatadine. The compound can be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), a specialized chromatographic technique particularly suited for polar compounds . The deuterated nature of the compound makes it especially valuable in mass spectrometry applications, where the mass difference between the deuterated and non-deuterated forms can be exploited for accurate quantification.
These classifications indicate that while the compound presents certain hazards, they are manageable with appropriate handling procedures typical for laboratory chemicals of this nature.
Relationship to Olopatadine
Understanding the relationship between Olopatadine-d3 N-Oxide and the parent compound olopatadine provides context for its analytical applications.
Parent Compound Properties
Olopatadine hydrochloride, the parent compound, is a clinically used antihistamine medication with specific pharmacological properties:
Olopatadine is known pharmacologically as a histamine receptor antagonist that effectively treats allergic conjunctivitis by blocking the effects of histamine at receptor sites .
Structural Comparison
Olopatadine-d3 N-Oxide differs from olopatadine hydrochloride in two key aspects:
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The incorporation of three deuterium atoms in one methyl group attached to the nitrogen
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The presence of an N-oxide functional group
These modifications create a compound that retains structural similarity to a potential metabolite of olopatadine while providing distinctive analytical properties beneficial for pharmaceutical testing and research.
Manufacturing and Supply
Olopatadine-d3 N-Oxide is produced by specialized chemical suppliers focusing on analytical standards and isotopically labeled compounds for pharmaceutical research.
Quality Control Specifications
As an analytical standard, Olopatadine-d3 N-Oxide is typically supplied with comprehensive documentation:
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